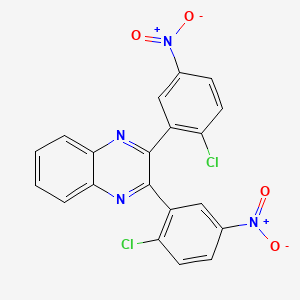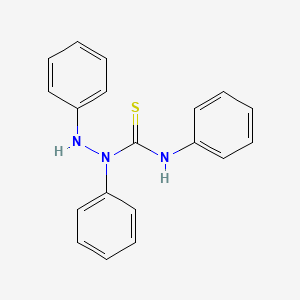
N,1,2-Triphenylhydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,2-Triphenylhydrazine-1-carbothioamide is a compound with the chemical formula C19H17N3S. It is a derivative of hydrazinecarbothioamide and is known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . The compound contains a thiosemicarbazide functional group, which is crucial for its biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-Triphenylhydrazine-1-carbothioamide typically involves the reaction of aromatic aldehydes with 4-phenylthiosemicarbazide under microwave irradiation . This method is efficient and yields high purity products. The reaction conditions usually involve the use of solvents like THF or 1,4-dioxane .
Industrial Production Methods
These methods are scalable and can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,1,2-Triphenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various hydrazine derivatives .
Aplicaciones Científicas De Investigación
N,1,2-Triphenylhydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a scaffold for synthesizing novel compounds with potential therapeutic applications.
Biology: The compound exhibits significant antioxidant and anticancer activities.
Medicine: Due to its anticancer properties, it is being explored as a potential chemotherapeutic agent.
Industry: The compound’s antimicrobial properties make it useful in developing antimicrobial agents.
Mecanismo De Acción
The mechanism of action of N,1,2-Triphenylhydrazine-1-carbothioamide involves targeting specific molecular pathways. It inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor survival and proliferation . By inhibiting this pathway, the compound induces apoptosis and causes cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and thiosemicarbazide-based molecules .
Uniqueness
N,1,2-Triphenylhydrazine-1-carbothioamide is unique due to its potent biological activities and its ability to target specific molecular pathways. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Propiedades
Número CAS |
90396-31-9 |
|---|---|
Fórmula molecular |
C19H17N3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-anilino-1,3-diphenylthiourea |
InChI |
InChI=1S/C19H17N3S/c23-19(20-16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)21-17-12-6-2-7-13-17/h1-15,21H,(H,20,23) |
Clave InChI |
KQJFFMBDWKQZMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


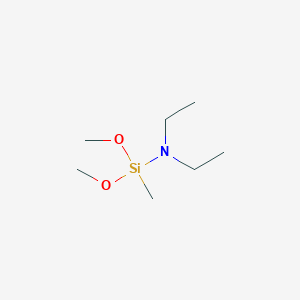
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)

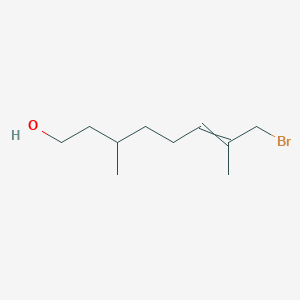
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)
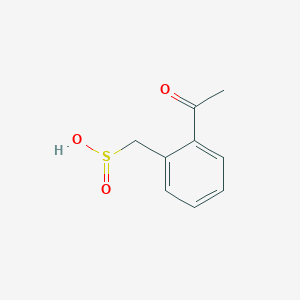
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)

phenylsilane](/img/structure/B14357148.png)
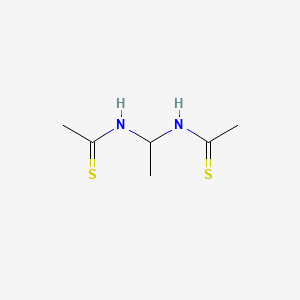
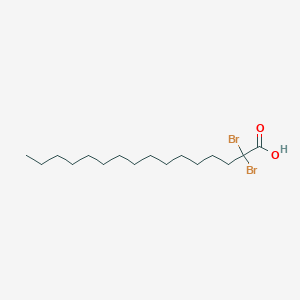
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
